4-methoxy-N-(2-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Beschreibung

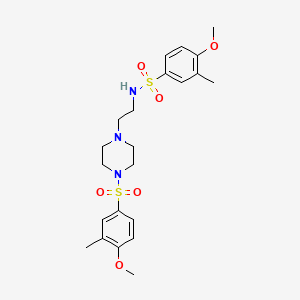

The compound 4-methoxy-N-(2-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a bis-sulfonamide derivative featuring a piperazine core linked to two aromatic rings. Each aromatic ring is substituted with methoxy and methyl groups, contributing to its unique physicochemical properties.

Eigenschaften

IUPAC Name |

4-methoxy-N-[2-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6S2/c1-17-15-19(5-7-21(17)30-3)32(26,27)23-9-10-24-11-13-25(14-12-24)33(28,29)20-6-8-22(31-4)18(2)16-20/h5-8,15-16,23H,9-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAKPPRFZRBYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is part of a class of compounds known asheterocyclic urea compounds that have demonstrated antibacterial activity. Antibacterials typically work by interfering with major processes of cellular function that are essential for bacterial survival.

Mode of Action

Antibacterials, including heterocyclic urea compounds, often work by inhibiting the growth of bacteria or killing them outright. They achieve this by interfering with essential cellular processes, such as protein synthesis, cell wall synthesis, or DNA replication.

Biologische Aktivität

The compound 4-methoxy-N-(2-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a complex molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which are crucial for its biological activity:

- Methoxy Groups : Present at the para position of the aromatic rings, influencing lipophilicity and receptor binding.

- Piperazine Ring : Known for its role in various pharmacological activities, including antipsychotic and antidepressant effects.

- Sulfonamide Moiety : Often associated with antibacterial properties.

Molecular Formula

Molecular Weight

406.57 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : Preliminary studies indicate that this compound may act as a kinase inhibitor, which is critical in regulating cell signaling pathways involved in cancer progression .

- Antimicrobial Activity : The sulfonamide group suggests potential antimicrobial properties, similar to other sulfa drugs .

- Neuropharmacological Effects : The piperazine component is linked to modulation of neurotransmitter systems, which could offer therapeutic benefits in mood disorders .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's efficacy:

Case Studies

- Cancer Therapy : A study explored the use of this compound as a potential treatment for RET-driven cancers. The results indicated a marked reduction in cell proliferation in vitro, suggesting its viability as a therapeutic agent for targeted cancer therapy .

- Antimicrobial Applications : Another investigation focused on the compound's effectiveness against various bacterial strains. The findings revealed that it exhibited significant antimicrobial activity, particularly against resistant strains, highlighting its potential use in treating infections .

- Neuropharmacology : Research into the neuropharmacological effects demonstrated that the compound could enhance serotonin receptor activity, which may provide insights into its potential use in treating anxiety and depression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Sulfonamide Scaffolds

The compound shares structural homology with several sulfonamide-piperazine derivatives documented in the evidence:

N-[2,6-Dimethyl-3-(4-methyl-piperazine-1-sulfonyl)-phenyl]-4,N-dimethyl-benzenesulfonamide (): Key differences: This analog has a methyl-substituted piperazine and dimethylbenzenesulfonamide groups.

3-Methoxy-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide ():

- Key differences : A phenyl-piperazine moiety and a benzyl linker replace the dual sulfonamide groups in the target compound.

- Impact : The phenyl group introduces hydrophobicity, which might enhance membrane permeability but reduce aqueous solubility .

N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) ():

- Key differences : A trifluoromethylbenzoyl group replaces the methoxy-substituted sulfonamide.

- Impact : The electron-withdrawing trifluoromethyl group could increase metabolic stability but reduce nucleophilic interactions .

Functional Group Comparisons

Pharmacological Implications

- Antimicrobial Activity : Sulfonamides with oxazole () or trifluoromethyl groups () exhibit antimicrobial properties, implying the target compound’s methoxy groups may confer similar activity through membrane disruption or enzyme inhibition .

- Enzyme Binding: Piperazine sulfonamides often target enzymes like carbonic anhydrase. The dual sulfonamide groups in the target compound could enhance binding affinity compared to mono-sulfonamide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.